N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.
Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Chlorophenylamino Group: The 3-chlorophenylamino group can be attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(2-chlorobenzyl)-5-((3-bromophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- N-(2-chlorobenzyl)-5-((3-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-chlorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorobenzyl and chlorophenylamino groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13Cl2N5O |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[(2-chlorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-5-3-6-12(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-1-2-7-13(10)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
KNDUNUYURAFUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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